(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

This 4-hydroxymethyl piperidine-pyrimidine building block is exclusively the 4-ylmethanol regioisomer, ensuring correct ATP-site exit-vector geometry validated crystallographically at MSK1 CTKD. The C-6 chlorine enables SNAr or Pd-mediated cross-coupling, while the C-4 primary alcohol remains fully orthogonal for esterification, etherification, or click-chemistry linker attachment. Unlike the carbonitrile or amine analogs, this bifunctional scaffold supports parallel optimization of non-covalent binding and PROTAC conjugation. Supply ≥98% purity, stored at 2–8°C under dry seal. Hazard Class 6.1; for R&D and further manufacturing only.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 1247781-97-0
Cat. No. B1427583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol
CAS1247781-97-0
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2
InChIKeyAAAHAHOVVVGIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1247781-97-0) — Scientific Procurement Baseline & Structural Identity


(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1247781-97-0) is a heterocyclic building block consisting of a 6-chloropyrimidine core N-linked to a piperidine ring bearing a 4-hydroxymethyl substituent (C₁₀H₁₄ClN₃O, MW 227.69 g/mol) . The compound is supplied at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions, and is classified as a hazardous material (UN 2811, Class 6.1, Packing Group III) due to acute oral, dermal, and inhalation toxicity . Its computed physicochemical properties—XLogP3-AA of 1.7, topological polar surface area (TPSA) of 49.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds—place it within favorable drug-like chemical space for fragment-based or scaffold-hopping campaigns [1]. The chlorine at the pyrimidine 6-position serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling downstream diversification into kinase-focused libraries . This compound is exclusively intended for research and further manufacturing use and is not approved for direct human or veterinary application .

Why Generic Substitution Fails for (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol in Kinase-Targeted Synthesis


Within the 6-chloropyrimidine–piperidine chemotype, small structural perturbations produce large shifts in target engagement and selectivity. The C-4 hydroxymethyl substituent on the piperidine ring of this compound provides a neutral, hydrogen-bond-capable handle that is absent in close analogs such as the carbonitrile (CAS 945896-87-7) or the primary amine (CAS 773052-63-4). In a larger elaborated chemotype, a derivative bearing a 6-chloropyrimidin-4-yl-piperidine scaffold achieved 24 nM affinity at the CCR2 receptor, whereas a distinct substitution pattern gave only 186 nM [1]. Similarly, PI3Kδ-mediated AKT phosphorylation assays on 6-chloropyrimidin-4-yl-piperidine congeners returned IC₅₀ values spanning 102 nM to 374 nM depending solely on the 4-position group (carboxamide vs. carbonitrile) [2][3]. These examples illustrate that the piperidine 4-substituent is a critical determinant of potency, and substituting the methanol-bearing compound with a different 4-functionalized analog cannot be assumed to preserve biological activity without explicit experimental validation.

Quantitative Comparative Evidence for (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol Against Structural Analogs


Positional Isomer Differentiation: Piperidine 4-ylmethanol vs. 3-ylmethanol Regioisomers

The target compound bears the hydroxymethyl group at the piperidine 4-position. Its 3-yl positional isomer, [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol (CAS 939986-74-0), has been more extensively documented in the scientific literature and is specifically cited as a comparator . In kinase inhibitor development, the vector of the piperidine substituent dictates the trajectory of the group occupying the solvent-exposed or selectivity pocket region of the ATP-binding site. The 4-ylmethanol regioisomer projects the hydroxyl group along a different geometric axis compared with the 3-ylmethanol variant, which can alter hydrogen-bonding patterns with the hinge region or the ribose pocket of kinases . No single study has directly compared the two regioisomers in the same assay; therefore this differentiation is class-level inference based on established pyrimidine–piperidine kinase pharmacophore models [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Synthetic Handle Reactivity: Chlorine at Pyrimidine C-6 vs. Alternative Leaving Groups

The chlorine atom at the pyrimidine 6-position enables SNAr and palladium-catalyzed cross-coupling reactions for late-stage diversification. In a disclosed synthesis protocol, the target compound is prepared via SNAr reaction of 4,6-dichloropyrimidine with 4-(hydroxymethyl)piperidine . The 6-chloro substituent is preferred over the 2-chloro or 4-chloro regioisomers in many kinase inhibitor programs because the 6-position is less sterically hindered and more accessible to nucleophilic displacement when the pyrimidine 4-position is already elaborated . In the MSK1 covalent inhibitor series, chloropyrimidine-based scaffolds demonstrated that the chlorine atom serves as both a synthetic linchpin and, upon displacement, can modulate the electrophilic character of the pyrimidine ring, affecting binding kinetics [1]. Patent literature on 4,6-disubstituted pyrimidines further establishes that 6-chloro substitution combined with a 4-piperidine substituent is a privileged arrangement for ATP-competitive kinase inhibition [2].

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Piperidine 4-Substituent Impact on PI3Kδ Inhibitory Potency: Carboxamide vs. Carbonitrile Analogs

Although the target methanol-bearing compound itself lacks published PI3Kδ data, two closely related 6-chloropyrimidin-4-yl-piperidine analogs differing only in the 4-position substituent were evaluated in the same PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells. The 4-carboxamide analog (CAS not available; BindingDB BDBM50394893) exhibited an IC₅₀ of 102 nM, while the 4-carbonitrile analog (CAS 945896-87-7; BindingDB BDBM50394897) showed an IC₅₀ of 374 nM — a 3.7-fold difference [1][2]. This head-to-head comparison within a shared assay format demonstrates that the piperidine 4-substituent is a potency toggle for PI3Kδ inhibition. The target compound's 4-hydroxymethyl group offers a hydrogen-bond donor capacity (HBD = 1) that is absent in both the carboxamide (HBD potentially 1–2 from the primary amide) and the carbonitrile (HBD = 0), suggesting its PI3Kδ profile may differ substantially from both comparators [3].

PI3Kδ Inhibition Cellular Pharmacology Structure–Activity Relationship

Safety and Handling Classification: Hazard Profile vs. Non-Hazardous Analogs

The target compound is classified as a hazardous material under DOT/IATA regulations: UN 2811 (Toxic solids, organic, n.o.s.), Hazard Class 6.1, Packing Group III, with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . In contrast, the closely related 4-carbonitrile analog (CAS 945896-87-7) and the 4-carboxamide analog (CAS 1242240-92-1) are not flagged with equivalent acute toxicity classifications by multiple suppliers [1]. The presence of the free hydroxyl group in the target compound may contribute to enhanced bioavailability and membrane permeability relative to the nitrile, which in turn elevates acute toxicity risk—though this remains a class-level inference. The compound requires sealed, dry storage at 2–8°C, whereas the carbonitrile analog is shipped at ambient temperature without special handling requirements .

Laboratory Safety Chemical Procurement Risk Assessment

Kinase Selectivity Profiling: Chloropyrimidine-Piperidine Scaffold in MSK1 Covalent Inhibition

A crystallographically validated series of chloropyrimidine-based covalent inhibitors targeting the C-terminal kinase domain (CTKD) of MSK1 establishes that the 6-chloropyrimidine-4-piperidine scaffold can achieve selective covalent engagement within the kinome [1]. In this series, the chlorine atom at the pyrimidine 6-position is critical for tuning the electrophilicity of the warhead, while the piperidine linker dictates the trajectory into the ATP-binding pocket. Although the target methanol-bearing compound is a precursor building block rather than a final covalent inhibitor, its structural core matches the privileged scaffold identified in this MSK1 program. Related pyrimidine-piperidine kinase inhibitors have been disclosed in patents covering IGF-1R, ALK, JAK, Syk, and Aurora kinases, confirming the broad utility of this chemotype [2][3]. No direct selectivity data exist for the bare (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol building block; the evidence is class-level.

Covalent Kinase Inhibition MSK1 Selectivity Profiling

Recommended Procurement and Application Scenarios for (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol


Kinase-Focused Fragment Library Design and Scaffold-Hopping Campaigns

The compound is ideally suited as a core fragment for kinase-focused library synthesis. The 6-chloropyrimidine-4-piperidine scaffold has been crystallographically validated to occupy the ATP-binding site of MSK1 CTKD, providing a structurally characterized starting point for fragment growing or merging strategies [1]. The 4-hydroxymethyl group offers a neutral, hydrogen-bond-capable vector that can be elaborated via etherification, esterification, or oxidation to the aldehyde/carboxylic acid for further diversification. The chlorine at C-6 serves as a cross-coupling handle for introducing aryl, heteroaryl, or amino substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions . Procurement of this specific regioisomer (4-ylmethanol rather than 3-ylmethanol) ensures the correct exit-vector geometry for ATP-site complementarity .

PI3Kδ and Related Lipid Kinase Inhibitor Lead Optimization

Two closely related 6-chloropyrimidin-4-yl-piperidine analogs demonstrated a 3.7-fold potency difference in PI3Kδ-mediated AKT phosphorylation assays in Ri-1 cells, with the 4-carboxamide achieving IC₅₀ = 102 nM and the 4-carbonitrile IC₅₀ = 374 nM [2][3]. The target methanol-bearing compound, with its unique hydrogen-bond donor capacity (HBD = 1), represents a structurally distinct starting point for PI3Kδ SAR exploration that is not covered by either the carboxamide or carbonitrile series. Investigators can use this building block to probe the hydrogen-bonding preferences of the solvent-exposed or affinity pocket regions of PI3K isoforms.

Covalent Kinase Inhibitor Development Requiring Electrophilic Tuning

The MSK1 covalent inhibitor program demonstrated that the chlorine substituent on the chloropyrimidine core can be exploited to modulate the electrophilic character of reversible-covalent warheads [1]. The target compound provides the chloropyrimidine-piperidine scaffold in a form where the chlorine is retained at C-6, allowing medicinal chemists to explore covalent engagement strategies (e.g., displacement with thiol-containing warheads or direct use as an electrophilic fragment). The 4-hydroxymethyl group can be selectively functionalized without affecting the chlorine, enabling parallel optimization of non-covalent binding affinity and covalent reactivity.

Chemical Biology Tool Compound Synthesis with Defined Exit Vectors

For chemical biology applications requiring a bifunctional building block with orthogonal reactive handles, this compound offers (i) a chlorine at pyrimidine C-6 for Pd-mediated cross-coupling and (ii) a primary alcohol at piperidine C-4 for ester, ether, or click-chemistry linker attachment. This orthogonality is not simultaneously available in the carbonitrile (nitrile requires different deprotection/activation conditions) or the primary amine (amine competes with pyrimidine SNAr reactivity) analogs . The compound enables the construction of PROTACs, fluorescent probes, or affinity chromatography reagents where spatial separation of the kinase-binding moiety from the linker attachment point is critical.

Quote Request

Request a Quote for (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.